2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-4-2-3-5-17(16)22-12-18(20)19-9-6-14(7-10-19)23-15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYVZJYOLVQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenoxy group, a piperidine moiety, and a thiophene ring, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.3 |
| Similar Derivative | HeLa (cervical cancer) | 4.8 |
These results suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
The antimicrobial action is believed to occur via disruption of bacterial cell membranes and inhibition of key metabolic pathways.
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors involved in cell signaling pathways. The compound may act as an inhibitor of certain kinases or enzymes that are crucial for tumor growth and bacterial survival.
Study 1: Antitumor Efficacy
In a study published in Chemical Biology & Drug Design, researchers synthesized several derivatives based on the core structure of this compound. The derivatives were tested for their ability to induce apoptosis in cancer cells. The study found that certain modifications enhanced the antitumor efficacy significantly, with some derivatives showing IC50 values below 5 µM against breast cancer cells.
Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial effects of the compound against pathogenic bacteria. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Substituent Comparison of Selected Compounds
Key Observations :
- Piperidine vs. Piperazine : The target compound’s piperidine ring lacks the nitrogen atom present in piperazine (), reducing hydrogen-bonding capacity but improving lipophilicity.
- Thiophen-3-yloxy vs. Thiophen-2-yl : The 3-position substitution in the target compound may alter steric interactions compared to the 2-position analog in , affecting binding affinity in receptor models.
- Methoxy Groups: The 2-methoxyphenoxy group in the target compound mirrors the structure in ’s lignin model compound (3), which showed rapid β-O-4 bond cleavage under alkaline conditions.
Reactivity and Stability
Table 2: Reactivity Data from Alkaline Cleavage Studies ()
Analysis :
Insights :
Research Implications and Gaps
- Synthetic Optimization: Adapting methods from (tetrazole-piperidine ethanones) could streamline the target compound’s synthesis.
- Reactivity Studies : Comparative alkaline cleavage experiments (as in ) are needed to validate stability predictions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
